molecular formula C9H13N B2637476 (3-Ethylphenyl)methanamine CAS No. 93071-79-5

(3-Ethylphenyl)methanamine

Cat. No.: B2637476
CAS No.: 93071-79-5
M. Wt: 135.21
InChI Key: BEBFJOSPYYGOKL-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)methanamine, also known as 3-ethylbenzylamine, is an organic compound with the molecular formula C9H13N. It is a derivative of benzylamine, where the benzene ring is substituted with an ethyl group at the third position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-ethylbenzonitrile, using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amine group .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to reduce the nitro compound to the amine. The process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (3-Ethylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Ethylphenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, where it undergoes further chemical modifications to exert its effects .

Comparison with Similar Compounds

Uniqueness: (3-Ethylphenyl)methanamine is unique due to the presence of the ethyl group at the third position on the benzene ring. This substitution can influence its reactivity and interactions with other molecules, making it distinct from other benzylamine derivatives .

Properties

IUPAC Name

(3-ethylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBFJOSPYYGOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-79-5
Record name (3-ethylphenyl)methanamine
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